molecular formula C10H9N3O B15213222 3-Amino-5-phenylpyrazin-2(1H)-one CAS No. 67602-03-3

3-Amino-5-phenylpyrazin-2(1H)-one

Cat. No.: B15213222
CAS No.: 67602-03-3
M. Wt: 187.20 g/mol
InChI Key: BSUAAUOIMYXHGK-UHFFFAOYSA-N
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Description

3-Amino-5-phenylpyrazin-2(1H)-one is a heterocyclic compound that contains both an amino group and a phenyl group attached to a pyrazinone ring. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method might include the reaction of a phenyl-substituted hydrazine with a suitable diketone under acidic or basic conditions to form the pyrazinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could reduce the pyrazinone ring or the amino group, leading to various reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyrazinones, reduced derivatives, and oxidized forms.

Scientific Research Applications

3-Amino-5-phenylpyrazin-2(1H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-phenylpyrazine: Lacks the carbonyl group present in pyrazinone.

    5-Phenylpyrazin-2(1H)-one: Lacks the amino group.

    3-Amino-5-methylpyrazin-2(1H)-one: Has a methyl group instead of a phenyl group.

Uniqueness

3-Amino-5-phenylpyrazin-2(1H)-one is unique due to the presence of both an amino group and a phenyl group on the pyrazinone ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

67602-03-3

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-amino-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C10H9N3O/c11-9-10(14)12-6-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H,12,14)

InChI Key

BSUAAUOIMYXHGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=N2)N

Origin of Product

United States

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